1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a dichlorophenyl group, and an oxoethoxy linkage. Its unique configuration makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-hydroxybenzaldehyde. The resulting product undergoes cyclization with pyrrolidine-3-carboxylic acid under acidic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can exhibit different biological activities .
Scientific Research Applications
1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
3,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring often have comparable pharmacological properties.
Oxoethoxy derivatives: These compounds contain the oxoethoxy linkage and are studied for their chemical reactivity
Uniqueness: 1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C19H17Cl2N3O4 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O4/c20-15-6-1-12(8-16(15)21)23-17(25)10-28-14-4-2-13(3-5-14)24-9-11(19(22)27)7-18(24)26/h1-6,8,11H,7,9-10H2,(H2,22,27)(H,23,25) |
InChI Key |
ZHFNZEMABXVMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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